![molecular formula C11H15Cl2N3O B1430065 {[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride CAS No. 1351661-47-6](/img/structure/B1430065.png)
{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
Overview
Description
The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent.
Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent.
Chemical Reactions Analysis
Imidazole is known to be amphoteric in nature, meaning it shows both acidic and basic properties . The specific chemical reactions of “{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride” are not available in the sources I found.
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride” are not available in the sources I found.
Scientific Research Applications
Synthesis of Schiff Bases
This compound can be synthesized via the Schiff bases reduction route . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Preparation of Secondary Amines
Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . This compound can be used in the preparation of secondary amines .
Pharmaceutical Applications
Secondary amines form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
Inhibition of Linoleate Oxygenase Activity
This compound can inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Synthesis of Phenylboronic Ester Derivatives
This compound can be used in the synthesis of phenylboronic ester derivatives . Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .
Crystal Engineering
The molecular structure of this compound, optimized by DFT, is consistent with the crystal structure determined by X-ray single crystal diffraction . This property can be utilized in crystal engineering .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, many imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-9-4-2-8(3-5-9)10-7-13-11(6-12)14-10;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXDJVXTJYGMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351661-47-6 | |
Record name | (4-(4-methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.